molecular formula C19H21FN2O3 B2898770 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide CAS No. 1704606-56-3

3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide

Cat. No. B2898770
CAS RN: 1704606-56-3
M. Wt: 344.386
InChI Key: UVWWNXIDIILGOS-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activities, making it a target for further research in the field of drug discovery.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, which may have a variety of biochemical and physiological effects. For example, inhibition of histone deacetylases may lead to alterations in gene expression, which could potentially result in changes in cell behavior and function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide in lab experiments include its potent inhibitory activity against certain enzymes, as well as its potential applications in the development of therapeutic agents. However, limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

Future research on 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the development of therapeutic agents. Additionally, studies could investigate the potential use of this compound in combination with other drugs to enhance its biological activity. Finally, research could explore the potential of this compound as a tool for studying the role of enzymes in various biological processes.

Synthesis Methods

The synthesis of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-fluoro-4-methoxybenzoic acid, which is first converted into its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide in the presence of a base such as triethylamine to yield the final product.

Scientific Research Applications

Research on 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide has primarily focused on its potential applications in medicinal chemistry. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of enzyme inhibitors as therapeutic agents. Additionally, this compound has been found to exhibit anticancer activity, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-19(24)14-4-6-18(25-2)15(20)10-14/h3-6,9-10,17,23H,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWWNXIDIILGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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